molecular formula C14H22N2O2S B1395027 2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline CAS No. 1220035-00-6

2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline

Cat. No.: B1395027
CAS No.: 1220035-00-6
M. Wt: 282.4 g/mol
InChI Key: XIPZQODFANTPMU-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline is an organic compound with a complex structure that includes an ethylsulfonyl group, a piperidinyl group, and an aniline moiety

Scientific Research Applications

2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline typically involves multiple steps. One common method starts with the preparation of the aniline derivative, followed by the introduction of the ethylsulfonyl group through sulfonation reactions. The piperidinyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity to receptors or other biological targets, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide
  • (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride

Uniqueness

2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-ethylsulfonyl-5-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-19(17,18)14-5-4-12(10-13(14)15)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPZQODFANTPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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